4-(4-tert-butylphenoxy)-4-oxobutanoic acid
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Overview
Description
4-(4-tert-butylphenoxy)-4-oxobutanoic acid is an organic compound with the molecular formula C14H20O3 It is a derivative of phenoxyacetic acid, characterized by the presence of a tert-butyl group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenoxy)-4-oxobutanoic acid typically involves the alkylation of phenol with tert-butanol, followed by a series of reactions to introduce the oxobutanoic acid moiety. One common method involves the use of Friedel-Crafts alkylation, where phenol reacts with tert-butanol in the presence of an acid catalyst to form 4-tert-butylphenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-tert-butylphenoxy)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The oxobutanoic acid moiety may also play a role in binding to active sites or influencing the compound’s overall reactivity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-phenoxyacetic acid
- 4-acetyl-phenoxyacetic acid
- 4-tert-butyl-phenoxyacetic acid
Comparison
Compared to similar compounds, 4-(4-tert-butylphenoxy)-4-oxobutanoic acid is unique due to the presence of both the tert-butyl group and the oxobutanoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill .
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)10-4-6-11(7-5-10)18-13(17)9-8-12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBLCPVVBWNRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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